physicochemical properties of 5-Ethyl-2-methylpyridine borane
physicochemical properties of 5-Ethyl-2-methylpyridine borane
<An In-depth Technical Guide on the Physicochemical Properties of 5-Ethyl-2-methylpyridine Borane
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of 5-Ethyl-2-methylpyridine borane (PEMB), a significant compound in synthetic chemistry. The document details its core physicochemical properties, synthesis protocols, reactivity, and applications, with a particular focus on its relevance to drug development. By integrating established scientific principles with practical insights, this guide serves as an essential resource for laboratory professionals. All presented data is substantiated by authoritative references to ensure scientific integrity.
Introduction: Understanding 5-Ethyl-2-methylpyridine Borane
5-Ethyl-2-methylpyridine borane is an organic compound characterized by a pyridine ring substituted with ethyl and methyl groups, which forms a coordination complex with borane (BH₃).[1] The nitrogen atom in the pyridine ring donates its lone pair of electrons to the electron-deficient boron atom, creating a stable dative bond.[1] This structural arrangement classifies PEMB as a pyridine-borane complex, a class of reagents valued in organic synthesis for their stability and selective reducing capabilities. The substituents on the pyridine ring, an ethyl group at the 5-position and a methyl group at the 2-position, sterically and electronically influence the molecule's reactivity, making it a subject of interest for various chemical transformations.
Core Physicochemical Properties
A fundamental understanding of a compound's physicochemical properties is critical for its effective application and safe handling. The key properties of 5-Ethyl-2-methylpyridine borane are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄BN | [2] |
| Molecular Weight | 135.01 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Form | Can also be a liquid | [2][3] |
| Density | 0.907 g/mL at 25 °C | [2][4] |
| Flash Point | 105 °C (221 °F) | [2] |
| Refractive Index | 1.5270-1.5290 | [4] |
| Stability | Sensitive to air and moisture. Should be stored in a cool, dry, and well-ventilated place away from heat and strong oxidizing agents. | [1] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Characterization Protocols
The synthesis of 5-Ethyl-2-methylpyridine borane is typically achieved through the reaction of 5-ethyl-2-methylpyridine with a borane reagent, such as borane-tetrahydrofuran complex (BH₃-THF).[1][5]
Step-by-Step Synthetic Methodology
-
Preparation: A clean, dry, and well-sealed reaction vessel is charged with 5-ethyl-2-methylpyridine.[1]
-
Reaction Conditions: The reaction is conducted in a low-temperature environment, typically between 0-10 °C, to control the reaction rate and minimize side reactions.[1] An ice bath is commonly used to maintain this temperature.[1]
-
Reagent Addition: A borane reagent, often a solution of borane in tetrahydrofuran, is added slowly to the reaction vessel.[1] This slow addition is crucial due to the highly reactive nature of borane, which can cause a violent reaction if added too quickly.[1]
-
Stirring: The mixture is continuously stirred to ensure complete contact between the reactants.[1]
-
Isolation: Once the reaction is complete, the product can be isolated. One method involves removing the solvent under vacuum to yield the final product.[3]
Structural Elucidation and Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a key technique for characterizing pyridine-borane complexes. For 5-Ethyl-2-methylpyridine borane, the ¹¹B NMR spectrum shows a characteristic quartet.[3] ¹H NMR and ¹³C NMR can also be used to confirm the presence of the ethyl and methyl groups on the pyridine ring.[6][7]
-
Spectroscopic Analysis: Other spectroscopic methods can provide further structural information.
Synthetic Pathway Visualization
Caption: Synthesis of 5-Ethyl-2-methylpyridine borane.
Reactivity and Applications in Drug Development
Pyridine-borane complexes are versatile reagents in organic synthesis, primarily used as reducing agents.[8] The pyridine moiety plays a crucial role in drug discovery and development due to its presence in a wide array of bioactive molecules.[9][10]
Chemical Reactivity
5-Ethyl-2-methylpyridine borane is employed as a reductant in various chemical transformations.[2] Its applications include:
-
Reductive Amination: It is used in the reductive amination of ketones and aldehydes.[11]
-
Organometallic Cross-Coupling Reactions: It serves as a reactant in these important carbon-carbon bond-forming reactions.[2]
-
PEGylation: It has been utilized as a reducing agent in the PEGylation of recombinant human IL-10.[12]
The pyridine ring itself can be functionalized, although direct meta-functionalization has traditionally been challenging.[9] However, borane-catalyzed methods have been developed to achieve this.[9]
Logical Flow of a Key Reaction: Reductive Amination
Caption: Reductive amination using PEMB.
Safety and Handling
5-Ethyl-2-methylpyridine borane is classified as a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[13] It may also cause an allergic skin reaction and respiratory irritation.[2][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13][14] In case of insufficient ventilation, use a full-face respirator.[13]
-
Handling: Use only outdoors or in a well-ventilated area.[13][14] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13] Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[13]
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep containers tightly closed and away from heat, sparks, open flames, and strong oxidizing agents.[1][14]
Conclusion
5-Ethyl-2-methylpyridine borane is a valuable and versatile reagent in organic synthesis with established applications in reductive amination and other important transformations. Its unique physicochemical properties, stemming from its substituted pyridine-borane structure, make it a compound of interest for researchers in academia and industry, particularly in the realm of drug development. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory.
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